3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol: is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenolic hydroxyl group. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol typically involves the protection of the hydroxyl group of 4-methoxyphenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Reaction Scheme:
4-Methoxyphenol+TBDMSClBasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The phenolic group can be reduced to form corresponding hydroquinones.
Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Deprotection: 4-Methoxyphenol.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol: is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of phenolic hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms where phenolic compounds are substrates or inhibitors.
Medicine: Investigated for its potential antioxidant properties due to the phenolic structure.
Industry: Used in the manufacture of pharmaceuticals and fine chemicals where selective protection of functional groups is required.
Mechanism of Action
The mechanism by which 3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol exerts its effects is primarily through the protection of the phenolic hydroxyl group. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in multi-step synthetic processes.
Comparison with Similar Compounds
- 3-[(Trimethylsilyl)oxy]-4-methoxyphenol
- 3-[(Triisopropylsilyl)oxy]-4-methoxyphenol
- 3-[(Tert-butyldiphenylsilyl)oxy]-4-methoxyphenol
Comparison:
- Stability: The tert-butyldimethylsilyl group provides greater steric protection compared to trimethylsilyl, making it more stable under a variety of conditions.
- Ease of Deprotection: The TBDMS group can be removed under milder conditions compared to triisopropylsilyl and tert-butyldiphenylsilyl groups.
- Selectivity: The bulkiness of the TBDMS group offers higher selectivity in protecting the phenolic hydroxyl group, reducing the likelihood of side reactions.
This compound’s unique combination of stability and ease of deprotection makes it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9,14H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEJEYLFDVIGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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